molecular formula C10H18N2O2 B2956856 Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1251016-11-1

Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2956856
CAS No.: 1251016-11-1
M. Wt: 198.266
InChI Key: MVDURHAWUZLLLY-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using ultraviolet light. This reaction forms the bicyclic structure, which can then be further derivatized .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reaction using specialized equipment and glassware. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDURHAWUZLLLY-FXQIFTODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.